N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide is a complex chemical compound noted for its wide-ranging applications in various scientific disciplines, including chemistry, biology, and medicine. Its unique structure, involving a pyrazolopyrimidine core linked with morpholine and ethylthio groups, confers a variety of reactive properties, making it an object of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic synthesis pathways:
Formation of the pyrazolopyrimidine core: : Starting with a suitable pyrazole precursor, a series of condensation reactions typically follow, involving agents such as hydrazine and aldehydes.
Introduction of the ethylthio group: : This step often requires thiolation reactions, usually achieved with thiol reagents under controlled conditions.
Morpholine addition: : Involves nucleophilic substitution reactions, introducing morpholine onto the pyrazolopyrimidine scaffold.
Final assembly with 2,6-difluorobenzamide: : This last step usually involves coupling reactions, often facilitated by catalysts like palladium complexes or under microwave-assisted conditions.
Industrial Production Methods
In industrial settings, optimizing the above synthetic routes for scale, safety, and cost-efficiency is crucial. Techniques such as continuous flow synthesis can enhance yield and purity while reducing reaction time and environmental impact. Catalytic processes and automation play significant roles in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide undergoes several types of chemical reactions:
Oxidation: : Can occur at the ethylthio group, transforming it into sulfoxides or sulfones under appropriate conditions.
Reduction: : Can modify the benzamide component under reductive conditions, typically using hydrogenation catalysts.
Substitution: : The difluoro groups on the benzamide can be substituted with nucleophiles in the presence of strong bases or under photochemical conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are frequently employed.
Reduction: : Common reductive agents include lithium aluminum hydride (LAH) and palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Strong nucleophiles like sodium hydride (NaH) and conditions such as UV irradiation are often used.
Major Products
Products vary based on reaction conditions, but notable examples include sulfoxide and sulfone derivatives, reduced benzamides, and various substituted benzamides.
Scientific Research Applications
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide finds applications in:
Chemistry: : Used as an intermediate in organic synthesis for developing novel compounds.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent targeting specific pathways, subject to ongoing research.
Industry: : Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
This compound’s mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. Its unique structure allows for binding affinity and selective inhibition of target proteins, influencing various biological pathways. Further research is ongoing to elucidate precise pathways and targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
N-(2-(6-(ethylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
N-(2-(6-(methylsulfonyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide
Uniqueness
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,6-difluorobenzamide stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity profiles compared to its analogs.
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-2-31-20-25-17(27-8-10-30-11-9-27)13-12-24-28(18(13)26-20)7-6-23-19(29)16-14(21)4-3-5-15(16)22/h3-5,12H,2,6-11H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFZPXMCXFZOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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